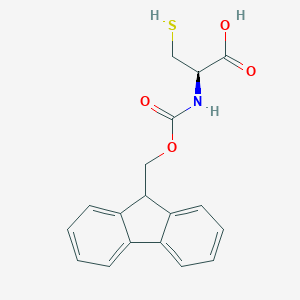
Fmoc-Asp-OAll
Vue d'ensemble
Description
Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is an amino acid building block used in peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives, such as N-glycosylated Asn building blocks . It is also used as an intermediate in the synthesis of some biologically active molecules .
Synthesis Analysis
Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . The synthesis involves the use of various Fmoc cleavage protocols and a variety of Asp β-carboxy protecting groups . The extent of formation of aspartimide and aspartimide-related by-products is determined by RP-HPLC .
Molecular Structure Analysis
The molecular structure of Fmoc-Asp-OAll is represented by the Hill formula C₂₂H₂₁NO₆. It has a molar mass of 395.41 g/mol .
Chemical Reactions Analysis
Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives . The reaction type is Fmoc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-Asp-OAll appears as a white to off-white solid . It is soluble in DMF .
Applications De Recherche Scientifique
Peptide Hydrogels : Fmoc-Asp-OAll is used in the synthesis of dipeptide-based hydrogels, which have potential biomedical applications due to their low critical gelation concentration and high mechanical properties. These hydrogels are cytocompatible and support 2D/3D cell growth, and can be used for DNA binding in conductive composite gels (Chakraborty et al., 2020).
Synthesis of Perhydro-1,4-diazepine-2,5-diones : Fmoc-Asp-OAll plays a role in polymer-supported synthesis of diverse perhydro-1,4-diazepine-2,5-diones, contributing to the development of libraries of these compounds for potential applications in drug discovery (Krchňák & Weichsel, 1997).
Drug Delivery to Bone : Fmoc-Asp-OAll is used in synthesizing oligopeptides for drug delivery systems targeting bones. This application is particularly relevant for developing anti-osteoporosis drugs without the adverse side effects of conventional treatments (Sekido et al., 2001).
Solid Phase Peptide Synthesis (SPPS) : In the context of SPPS, Fmoc-Asp-OAll is used to minimize aspartimide formation, a common issue in peptide synthesis. This enhances the efficiency and reliability of peptide synthesis processes (Karlström & Undén, 1996).
Synthesis of Linear and Cyclic Phosphopeptides : Fmoc-Asp-OAll is instrumental in the synthesis of linear and cyclic phosphopeptides, which have applications in studying protein interactions and signaling pathways (Imhof et al., 2005).
Photocaging of Peptides and Proteins : A method for photocaging peptides and proteins at side chain carboxylic groups using Fmoc-Asp-OAll has been developed. This technique is important for controlling biological processes in response to light (Tang, Cheng, & Ji‐Shen Zheng, 2015).
Development of New Protecting Groups : Research has been conducted on developing new protecting groups using Fmoc-Asp-OAll to prevent aspartimide formation, a challenge in peptide synthesis (Behrendt et al., 2015).
High-Performance Liquid Chromatography : Fmoc-Asp-OAll is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC), enhancing the analysis of amino acids in biological materials (Fürst et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asp-OAll | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



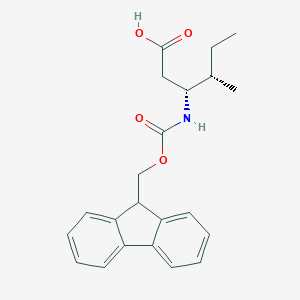
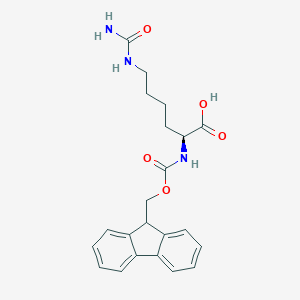
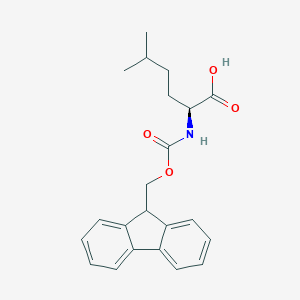




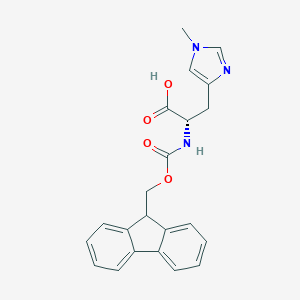

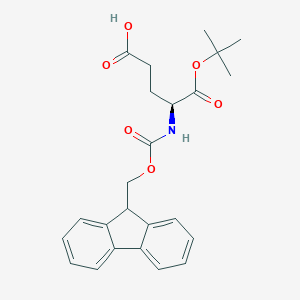
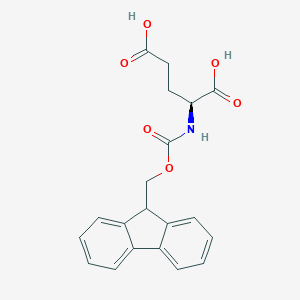
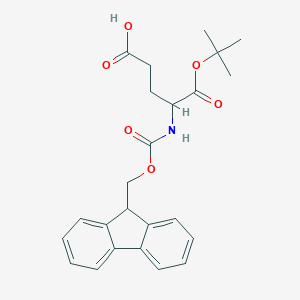
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)
